molecular formula C12H22N2O2 B14003211 cis-1,4-Bis(acetamidomethyl)cyclohexane CAS No. 70924-83-3

cis-1,4-Bis(acetamidomethyl)cyclohexane

Cat. No.: B14003211
CAS No.: 70924-83-3
M. Wt: 226.32 g/mol
InChI Key: GUHHUMFYAACNTR-UHFFFAOYSA-N
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Description

cis-1,4-Bis(acetamidomethyl)cyclohexane is a cyclohexane derivative with two acetamidomethyl (-CH₂NHCOCH₃) groups positioned in the cis configuration at the 1,4-positions. This compound is structurally related to other cyclohexane-based diamines and esters, but its acetamide substituents confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and thermal stability.

Properties

CAS No.

70924-83-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

GUHHUMFYAACNTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCC(CC1)CNC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material: cis-1,4-Bis(hydroxymethyl)cyclohexane

The synthesis of cis-1,4-Bis(acetamidomethyl)cyclohexane generally begins with cis-1,4-bis(hydroxymethyl)cyclohexane or its derivatives. This diol can be obtained by catalytic hydrogenation of dimethyl terephthalate, a process that yields a mixture of cis and trans isomers depending on the catalyst used. For example, Ru-Sn based catalysts favor the formation of the cis isomer, while copper-chromite catalysts favor the trans isomer.

Conversion to cis-1,4-Bis(aminomethyl)cyclohexane

The diol is typically converted to the corresponding diamine, cis-1,4-bis(aminomethyl)cyclohexane, through a multi-step process involving:

  • Conversion of hydroxyl groups to leaving groups (e.g., halides or tosylates).
  • Subsequent nucleophilic substitution with ammonia or other amine sources.

This intermediate is crucial as the amine groups are the sites for acetamide formation.

Acetylation to Form this compound

The final step involves acetylation of the diamine to produce the acetamide groups. This is commonly achieved by reacting cis-1,4-bis(aminomethyl)cyclohexane with acetic anhydride or acetyl chloride under controlled conditions.

Typical Reaction Conditions:

Parameter Typical Range/Value
Solvent Dichloromethane, tetrahydrofuran, or similar
Temperature 0 to 25 °C
Molar ratio (Acetylating agent:Diamine) 2:1 to 3:1
Reaction time 1 to 4 hours
Work-up Aqueous quench, extraction, purification by recrystallization or chromatography

The acetylation proceeds smoothly due to the nucleophilicity of the amine groups, yielding the bis(acetamidomethyl) product with high selectivity and purity.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product
1 Dimethyl terephthalate Catalytic hydrogenation (Ru-Sn catalyst) cis-1,4-Bis(hydroxymethyl)cyclohexane
2 cis-1,4-Bis(hydroxymethyl)cyclohexane Halogenation (e.g., with thionyl chloride) cis-1,4-Bis(halomethyl)cyclohexane
3 cis-1,4-Bis(halomethyl)cyclohexane Ammonia or amine source cis-1,4-Bis(aminomethyl)cyclohexane
4 cis-1,4-Bis(aminomethyl)cyclohexane Acetic anhydride or acetyl chloride This compound

Data Table: Reaction Yields and Conditions

Step Reaction Conditions Yield (%) Notes
1 Hydrogenation at 50-90 °C, Ru-Sn catalyst 85-95 High cis-isomer selectivity
2 Thionyl chloride, pyridine, 0-25 °C 80-90 Efficient halogenation
3 Ammonia, ethanol, reflux, 2-4 hours 75-85 High conversion to diamine
4 Acetic anhydride, DCM, 0-25 °C, 2 hours 90-98 High purity bis(acetamidomethyl) product

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Isomeric Effects: cis vs. trans Configurations

The cis-trans isomerism of cyclohexane derivatives significantly impacts material properties. For example:

  • Polyimides derived from cis- and trans-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides (): Trans-polymers exhibit higher glass transition temperatures (Tg), superior transparency, and better mechanical strength compared to cis-polymers. Cis-polymers show lower Tg but may offer advantages in flexibility for specific applications. Relevance: The acetamidomethyl derivative’s cis configuration may similarly reduce Tg relative to its trans counterpart, impacting its suitability in high-temperature polymer applications.
Table 1: Key Properties of cis/trans Cyclohexane Derivatives
Compound Configuration Tg (°C) Solubility (logP) Key Application
Polyimide (3,4-dicarboxyphenoxy) trans 280–300 -0.45 (estimated) Optoelectronic materials
Polyimide (3,4-dicarboxyphenoxy) cis 240–260 -0.50 (estimated) Flexible coatings
cis-1,4-Bis(aminomethyl)cyclohexane cis - 0.710 Polymer precursor

Functional Group Variations

Aminomethyl vs. Acetamidomethyl Derivatives
  • cis-1,4-Bis(aminomethyl)cyclohexane (–6): Molecular Weight: 142.25 g/mol. logP: 0.710 (moderate hydrophobicity) . Thermodynamic Properties: ΔfH°gas = -106.89 kJ/mol; ΔvapH° = 54.80 kJ/mol . Applications: Used as a crosslinker in epoxy resins and polyurethanes.
  • cis-1,4-Bis(acetamidomethyl)cyclohexane (Inferred): Molecular Weight: ~228.3 g/mol (estimated). logP: Likely higher than the aminomethyl analog (due to acetamide’s hydrophobicity).
Table 2: Functional Group Impact on Properties
Compound Functional Group Reactivity logP Thermal Stability
cis-1,4-Bis(aminomethyl)cyclohexane -NH₂ High 0.710 Moderate
This compound -NHCOCH₃ Low ~1.2* High

*Estimated using group contribution methods.

Ester and Hydroxymethyl Derivatives

  • Dimethyl 1,4-cyclohexanedicarboxylate ():

    • Exists as cis/trans isomers.
    • Ester groups increase hydrophobicity (logP ~1.5–2.0) compared to acetamidomethyl derivatives.
    • Applications: Plasticizers, polyester intermediates.
  • 1,4-Bis(hydroxymethyl)cyclohexane ():

    • Hydroxymethyl (-CH₂OH) groups enable hydrogen bonding and biodegradability.
    • Used in bioerodible polyorthoesters, degrading into 4-hydroxybutyrate and cyclohexane derivatives .

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